molecular formula C15H21ClN2O2 B7946636 [(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride

[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride

Cat. No.: B7946636
M. Wt: 296.79 g/mol
InChI Key: MEBSYCWJZVVILK-YDALLXLXSA-N
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Description

The compound with the identifier “[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride” is known as isopropyl alcohol. It is a colorless, flammable liquid with a strong odor. It is commonly used as a solvent and cleaning agent in various industries, including pharmaceuticals, cosmetics, and electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl alcohol is typically produced by the hydration of propene. This can be done using either direct or indirect methods:

    Direct Hydration: Propene is reacted with water in the presence of an acidic catalyst, such as phosphoric acid, at high temperatures and pressures.

    Indirect Hydration: Propene is first reacted with sulfuric acid to form isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol.

Industrial Production Methods: The most common industrial method for producing isopropyl alcohol is the indirect hydration process. This method is preferred due to its higher yield and lower cost compared to direct hydration.

Chemical Reactions Analysis

Types of Reactions: Isopropyl alcohol undergoes various chemical reactions, including:

    Oxidation: Isopropyl alcohol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride.

    Substitution: Isopropyl alcohol can undergo substitution reactions to form isopropyl halides when reacted with halogenating agents like hydrogen chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Hydrogen chloride, phosphorus tribromide, or other halogenating agents.

Major Products Formed:

    Oxidation: Acetone

    Reduction: Propane

    Substitution: Isopropyl halides

Scientific Research Applications

Isopropyl alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in various chemical reactions and processes.

    Biology: Employed as a disinfectant and antiseptic in laboratories and medical settings.

    Medicine: Utilized in the preparation of pharmaceutical formulations and as a disinfectant for medical instruments.

    Industry: Used in the manufacturing of cosmetics, personal care products, and electronics cleaning solutions.

Mechanism of Action

Isopropyl alcohol is similar to other alcohols, such as ethanol and methanol, but it has unique properties that make it particularly useful in certain applications. For example:

    Ethanol: While ethanol is also used as a solvent and disinfectant, isopropyl alcohol is more effective at denaturing proteins and is less toxic when used externally.

    Methanol: Methanol is highly toxic and is primarily used as an industrial solvent and antifreeze. Isopropyl alcohol is safer for use in medical and personal care applications.

Comparison with Similar Compounds

  • Ethanol
  • Methanol
  • Propanol

Properties

IUPAC Name

[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBSYCWJZVVILK-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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